1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is a heterocyclic structure known for its biological activity. The presence of functional groups such as difluoromethyl, methoxyphenyl, and sulfanyl adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step typically involves the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl halides or difluoromethyl sulfonates.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Addition of the sulfanyl group: This can be done through thiolation reactions using thiolating agents like thiourea or thiols.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.
Chemical Reactions Analysis
1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
1-butyl-5-(trifluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-butyl-5-(difluoromethyl)-7-(2-chlorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
The uniqueness of 1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19F2N3O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19F2N3O2S/c1-3-4-9-24-17-15(18(25)23-19(24)27)12(16(20)21)10-13(22-17)11-7-5-6-8-14(11)26-2/h5-8,10,16H,3-4,9H2,1-2H3,(H,23,25,27) |
InChI Key |
MUWDILWEMBNLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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